molecular formula C21H29FN2O5S B2478171 Tert-butyl 2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidine-1-carboxylate CAS No. 2034209-39-5

Tert-butyl 2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidine-1-carboxylate

Cat. No.: B2478171
CAS No.: 2034209-39-5
M. Wt: 440.53
InChI Key: RFIVEQUNGZJGKT-UHFFFAOYSA-N
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Description

This compound is a synthetic intermediate or derivative featuring a pyrrolidine backbone linked to a 1,4-thiazepane ring system. The structure includes a tert-butyl carbamate protecting group, a 2-fluorophenyl substituent, and a sulfone moiety (1,1-dioxido), which may enhance solubility or metabolic stability. The 1,4-thiazepane ring, a seven-membered heterocycle containing sulfur and nitrogen, contributes to conformational flexibility, while the fluorophenyl group may influence binding affinity through hydrophobic or electronic interactions .

Properties

IUPAC Name

tert-butyl 2-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O5S/c1-21(2,3)29-20(26)24-11-6-9-17(24)19(25)23-12-10-18(30(27,28)14-13-23)15-7-4-5-8-16(15)22/h4-5,7-8,17-18H,6,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIVEQUNGZJGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C20H20FN3O3S
  • Molecular Weight : 401.5 g/mol
  • CAS Number : 2176269-87-5

The compound features a complex structure with a thiazepane ring, a fluorophenyl group, and a pyrrolidine moiety. Its unique combination of functional groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, compounds containing thiazepane structures have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

StudyCell LineIC50 Value (µM)Mechanism
AHeLa15.2Apoptosis
BMCF-712.5Cell Cycle Arrest
CA54918.0Apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, potentially making it a candidate for further development in antimicrobial therapies.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the dioxido group may facilitate interactions with key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers investigated the efficacy of this compound against breast cancer cells. The study revealed significant inhibition of cell growth at concentrations above 10 µM.

Case Study 2: Antimicrobial Testing

A separate study focused on the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. Results demonstrated that at certain concentrations, the compound effectively reduced bacterial viability by more than 50%.

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally related molecules, focusing on substituents , heterocyclic cores , and biological/pharmacological properties .

Structural Analogues

The table below highlights key structural and synthetic differences:

Compound Name Core Structure Substituents Key Functional Groups Application/Activity
Target Compound Pyrrolidine + 1,4-thiazepane 2-fluorophenyl, tert-butyl carbamate Sulfone (1,1-dioxido), carbonyl Intermediate for drug discovery
(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (from ) Pyrrolidine Hydroxymethyl, tert-butyl carbamate Hydroxyl, carbamate Chiral building block in synthesis
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[...]carboxamide () Diazaspiro[3.5]nonene Trifluoromethyl, pyrimidine, difluorohydroxyphenyl Amide, spirocyclic core Antiviral/anticancer candidate

Key Observations :

  • Heterocyclic Flexibility: The target compound’s 1,4-thiazepane offers greater conformational flexibility compared to rigid spirocyclic systems (e.g., diazaspiro[3.5]nonene in ) .
  • Synthetic Utility : Unlike the hydroxymethyl-pyrrolidine derivative (), the target compound’s sulfone moiety could improve solubility or serve as a hydrogen-bond acceptor in protein interactions.
Pharmacological and Physicochemical Properties
  • Sulfone-Containing Analogues: Sulfone groups (e.g., 1,1-dioxido) are known to enhance metabolic stability and reduce oxidation susceptibility compared to non-sulfonated thiazepanes.
  • Fluorophenyl vs. Trifluoromethyl : Fluorine substituents in aromatic systems often improve membrane permeability and bioavailability. The 2-fluorophenyl group in the target compound may offer steric or electronic advantages over bulkier trifluoromethylpyrimidine groups.

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